molecular formula C9H16N2O B15272813 3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL

3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL

Cat. No.: B15272813
M. Wt: 168.24 g/mol
InChI Key: CXCIKIOEMMSLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: Another imidazole derivative with similar chemical properties.

    2-Ethyl-1H-imidazole: Shares the ethyl group but differs in the position of substitution.

    1-Vinyl-1H-imidazole: Contains a vinyl group instead of an ethyl group.

Uniqueness

3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-4-11-6-5-10-9(11)7(2)8(3)12/h5-8,12H,4H2,1-3H3

InChI Key

CXCIKIOEMMSLPT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.